Cas no 1306606-69-8 (4-cyclopentyl-4-methylpentan-1-amine)

4-Cyclopentyl-4-methylpentan-1-amine is a branched aliphatic amine featuring a cyclopentyl substituent, which imparts unique steric and electronic properties. This compound is valued for its potential as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals. The cyclopentyl group enhances lipophilicity, making it useful in modulating the physicochemical properties of target molecules. Its structural rigidity may also influence binding affinity in bioactive compounds. The primary amine functionality allows for further derivatization, enabling applications in peptide mimetics or catalyst design. Handling requires standard amine precautions due to basicity and potential reactivity.
4-cyclopentyl-4-methylpentan-1-amine structure
1306606-69-8 structure
Product Name:4-cyclopentyl-4-methylpentan-1-amine
CAS No:1306606-69-8
MF:C11H23N
MW:169.307023286819
CID:5158759
Update Time:2026-03-04

4-cyclopentyl-4-methylpentan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 4-cyclopentyl-4-methylpentan-1-amine
    • Cyclopentanebutanamine, δ,δ-dimethyl-
    • Inchi: 1S/C11H23N/c1-11(2,8-5-9-12)10-6-3-4-7-10/h10H,3-9,12H2,1-2H3
    • InChI Key: YDLUDVYZXSARNS-UHFFFAOYSA-N
    • SMILES: NCCCC(C)(C)C1CCCC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 123
  • XLogP3: 3.4
  • Topological Polar Surface Area: 26

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4-cyclopentyl-4-methylpentan-1-amine Suppliers

Amadis Chemical Company Limited
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(CAS:1306606-69-8)4-cyclopentyl-4-methylpentan-1-amine
Order Number:A1049684
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:29
Price ($):365.0
Email:sales@amadischem.com

4-cyclopentyl-4-methylpentan-1-amine Related Literature

Additional information on 4-cyclopentyl-4-methylpentan-1-amine

Chemical Profile of 4-cyclopentyl-4-methylpentan-1-amine (CAS No. 1306606-69-8)

4-cyclopentyl-4-methylpentan-1-amine, identified by its Chemical Abstracts Service (CAS) number 1306606-69-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This amine derivative exhibits a unique structural configuration that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both a cyclopentyl ring and a branched alkyl chain contributes to its distinct chemical properties, which have garnered interest from researchers exploring novel pharmacophores.

The molecular structure of 4-cyclopentyl-4-methylpentan-1-amine consists of a five-membered cyclopentane ring substituted with an amine group at the 1-position and a methyl group at the 4-position of the adjacent pentane chain. This arrangement imparts steric hindrance and electronic effects that can influence its reactivity and interactions with biological targets. Such structural features are often exploited in drug design to optimize binding affinity and selectivity.

In recent years, there has been growing interest in exploring the potential applications of 4-cyclopentyl-4-methylpentan-1-amine in medicinal chemistry. Its structural motif is reminiscent of several known bioactive compounds, suggesting that it may serve as a versatile scaffold for developing new therapeutic agents. For instance, researchers have investigated its utility as a precursor in the synthesis of non-peptide agonists and antagonists targeting G-protein coupled receptors (GPCRs). These receptors play crucial roles in numerous physiological processes, making them attractive therapeutic targets for conditions ranging from cardiovascular diseases to neurological disorders.

One notable area of research involves the use of 4-cyclopentyl-4-methylpentan-1-amine in the development of small-molecule modulators of enzyme activity. Enzymes are integral to many metabolic pathways and are often implicated in diseases such as cancer, inflammation, and metabolic syndromes. By modifying the structure of 4-cyclopentyl-4-methylpentan-1-amine, chemists can fine-tune its interactions with specific enzymes, potentially leading to the discovery of novel enzyme inhibitors or activators. Preliminary studies have shown that derivatives of this compound exhibit promising inhibitory effects on certain kinases, which are overexpressed in various cancers.

The synthesis of 4-cyclopentyl-4-methylpentan-1-amine typically involves multi-step organic transformations, starting from commercially available precursors such as cyclopentanone or 1-pentenol. Advances in catalytic methods have enabled more efficient and sustainable routes to this compound, reducing the reliance on hazardous reagents and minimizing waste generation. These green chemistry approaches align with the broader industry trend toward environmentally responsible synthetic methodologies.

From a computational chemistry perspective, 4-cyclopentyl-4-methylpentan-1-amine has been subjected to extensive molecular modeling studies to elucidate its binding modes with biological targets. Techniques such as molecular dynamics simulations and quantum mechanical calculations have provided insights into how this compound interacts with proteins and nucleic acids at an atomic level. These insights are invaluable for rational drug design, allowing researchers to predict the efficacy and selectivity of potential drug candidates before they are synthesized.

The pharmacokinetic properties of 4-cyclopentyl-4-methylpentan-1-amine are also subjects of interest. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for assessing its therapeutic potential. In vitro studies using liver microsomes and intestinal Caco cells have provided preliminary data on the metabolic stability and absorption characteristics of this compound. These findings are being used to guide further optimization efforts aimed at improving bioavailability and reducing susceptibility to degradation by metabolic enzymes.

In conclusion, 4-cyclopentyl-4-methylpentan-1-amine (CAS No. 1306606-69-8) represents a promising scaffold for pharmaceutical innovation. Its unique structural features offer opportunities for designing novel bioactive molecules with potential applications across multiple therapeutic areas. As research continues to uncover new synthetic strategies and biological functions associated with this compound, it is likely to remain a focal point in medicinal chemistry research for years to come.

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Amadis Chemical Company Limited
(CAS:1306606-69-8)4-cyclopentyl-4-methylpentan-1-amine
A1049684
Purity:99%
Quantity:1g
Price ($):365.0
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